molecular formula C8H16N2O5 B3028230 Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 17439-94-0

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B3028230
CAS No.: 17439-94-0
M. Wt: 220.22 g/mol
InChI Key: NJPDFPLPWOPSKC-UHFFFAOYSA-N
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Description

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (CAS: 145-73-3), commonly known as endothall, is a bicyclic dicarboxylic acid with the molecular formula C₈H₁₀O₅ and a molecular weight of 186.16 g/mol . Its structure features a rigid 7-oxabicyclo[2.2.1]heptane skeleton with two carboxylic acid groups at the 2- and 3-positions (Figure 1). This compound is notable for its dual roles:

  • Herbicidal Activity: As an aquatic herbicide, it inhibits plant growth by disrupting protein phosphatase activity, particularly in species like watermilfoil (Myriophyllum spicatum) and parrotfeather (Myriophyllum brasiliense) .
  • Pharmaceutical Potential: Derivatives of this compound, such as its anhydride form (norcantharidin), exhibit anticancer properties by targeting serine/threonine phosphatases (e.g., PP5) to reverse chemoresistance in glioblastoma .

Properties

CAS No.

17439-94-0

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

diazanium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C8H10O5.2H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);2*1H3

InChI Key

NJPDFPLPWOPSKC-UHFFFAOYSA-N

SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O.N.N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

1. Herbicide

Endothal is primarily recognized as a herbicide used in aquatic environments to control invasive aquatic plants and algae. It disrupts the photosynthesis process in target plants, leading to their eventual death. Its effectiveness has been documented in various studies:

  • Case Study : In a controlled study on the efficacy of Endothal against water hyacinth (Eichhornia crassipes), researchers found that applications of Endothal at concentrations of 0.5 to 1.0 mg/L resulted in significant biomass reduction within three weeks of treatment .

2. Environmental Impact

The environmental safety profile of Endothal has been assessed through various studies focusing on its degradation and toxicity to non-target species:

  • Research Findings : A study published in the Journal of Environmental Quality indicated that Endothal degrades rapidly in sunlight, reducing its persistence in aquatic systems and minimizing potential harm to non-target organisms .

Pharmaceutical Applications

1. Antitumor Agent

Recent research has explored the potential of exo-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, a derivative of Endothal, as an antitumor agent:

  • Case Study : A study conducted by Thermo Fisher Scientific demonstrated that this derivative exhibited cytotoxic effects against various cancer cell lines, suggesting its potential for development as a chemotherapeutic agent .

2. Intermediate in Organic Synthesis

Endothal serves as an important intermediate in organic synthesis for the production of other chemical compounds:

  • Application Example : It is utilized in the synthesis of complex natural products and pharmaceuticals due to its unique structural features that allow for further functionalization .

Summary Table of Applications

Application AreaSpecific UseReference Source
AgricultureHerbicide for aquatic plants
Environmental ScienceRapid degradation profile
PharmaceuticalsPotential antitumor agent
Organic ChemistryIntermediate for synthesis

Comparison with Similar Compounds

Norcantharidin (7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Anhydride)

Molecular Formula : C₈H₈O₄
Key Differences :

  • Norcantharidin is the anhydride form of endothall, lacking the two hydroxyl groups present in the dicarboxylic acid.
  • Bioactivity : It demonstrates potent antitumor activity by inhibiting protein phosphatase 2A (PP2A) and mitogen-activated protein kinase (MAPK) pathways, but with lower cytotoxicity compared to its methylated analogue, cantharidin .
  • Applications : Used in traditional Chinese medicine for treating liver and gastrointestinal cancers .
Property Endothall (Dicarboxylic Acid) Norcantharidin (Anhydride)
Solubility Higher water solubility Lower water solubility
Toxicity (LD₅₀, mice) Moderate Higher than endothall
Primary Use Herbicide Anticancer agent

Cantharidin (2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Anhydride)

Molecular Formula : C₁₀H₁₂O₄
Key Differences :

  • Cantharidin contains methyl groups at the 2- and 3-positions, enhancing its lipophilicity and toxicity.
  • Bioactivity : It is a natural toxin from Mylabris beetles, with IC₅₀ values of 0.1–0.5 µM against neuroblastoma and breast cancer cells. However, its high mammalian toxicity limits therapeutic use .

5-Hydroxybicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid

Molecular Formula : C₉H₁₂O₅
Key Differences :

  • A hydroxyl group at the 5-position modifies its electronic and steric properties.
  • Bioactivity: Limited data, but hydroxylation often enhances solubility and alters receptor binding compared to endothall .

Functional Analogues and Derivatives

Thioanhydride Analogues

Structure : Replacement of oxygen in the anhydride bridge with sulfur.
Key Findings :

  • Thioanhydrides (e.g., 7-thiabicyclo[2.2.1]heptane-2,3-dicarboxylic thioanhydride) exhibit 10–20× higher toxicity in mice compared to endothall, likely due to enhanced electrophilicity and enzyme inhibition .

Substituted Derivatives

  • 2-Methyl and 5-endo-(Cyanomethyl) Analogues: These substitutions reduce toxicity compared to the parent compound, suggesting steric hindrance or altered metabolism .
  • 5,6-Dehydro Analogues : Introduction of a double bond increases rigidity and potency in phosphatase inhibition .

Toxicity Profile

Compound LD₅₀ (Mice) Notable Effects
Endothall 50–100 mg/kg Herbicidal action via protein phosphatase inhibition
Norcantharidin 10–20 mg/kg Anticancer activity with manageable toxicity
Cantharidin 1–5 mg/kg Severe organ toxicity limits clinical use
Thioanhydride Analogues <5 mg/kg Liver-specific binding and acute toxicity

Biological Activity

Azane; 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as Endothal or 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity. Its unique structure, characterized by an ethereal bridge and two carboxylic acid groups, lends itself to various applications in biological research and industry, particularly as a herbicide and potential antitumor agent.

  • Molecular Formula: C₈H₁₆N₂O₅
  • Molecular Weight: 220.22 g/mol
  • CAS Number: 17439-94-0
  • IUPAC Name: diazanium; 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

The primary mechanism of action for Azane involves the inhibition of protein phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially affecting processes such as cell growth and apoptosis.

Biological Activity Overview

Azane has shown various biological activities that are of interest in pharmacology and agricultural science:

  • Herbicidal Activity:
    • Azane is commonly used as a herbicide due to its ability to inhibit plant growth by interfering with specific biochemical pathways.
  • Antitumor Potential:
    • Research indicates that derivatives of Azane, particularly its anhydride form (norcantharidin), exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Inhibition of Protein Phosphatases:
    • Studies have demonstrated that Azane can inhibit phosphatases involved in various signaling pathways, which may contribute to its anticancer effects .

Case Study 1: Antitumor Activity

A study conducted on norcantharidin (an analogue of Azane) revealed significant antitumor activity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Herbicidal Applications

Azane has been extensively tested for its herbicidal properties. In field trials, it effectively controlled the growth of several weed species without causing significant harm to crop plants. This selective herbicidal activity is attributed to its specific action on plant biochemical pathways .

Data Table: Biological Activities of Azane

Activity TypeDescriptionReference
Herbicidal ActivityInhibits growth of target weeds while sparing crops
Antitumor PotentialInduces apoptosis in cancer cells; inhibits tumor growth
Protein Phosphatase InhibitionAlters cellular signaling affecting cell proliferation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and its derivatives?

  • Methodology : The compound is synthesized via hydrogenation of (4,10-dioxatricyclo[5.2.1.0]decane-3,5-dione) in dry ethanol, yielding the monoethyl ester intermediate. Subsequent transesterification produces a series of monoesters (e.g., 2-(butylthio)ethyl ester derivatives). Purity (>98%) is achieved through recrystallization or column chromatography .
  • Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (%)
HydrogenationH₂, Pd/C, EtOH65–75>90
TransesterificationR-OH, acid catalyst50–60>98

Q. How is the crystal structure of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives determined?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). For example, cocrystals with 2-aminobenzothiazole or 2-amino-1,3,4-thiadiazole are prepared by slow evaporation, with hydrogen bonding and π-π interactions stabilizing the lattice .
  • SHELX Parameters :

ProgramFunctionKey Features
SHELXLRefinementHigh-resolution data, twin refinement
SHELXSStructure SolutionDirect methods for small molecules

Q. What is the mechanism of toxicity for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (Endothall) in non-target organisms?

  • Methodology : Acute toxicity studies (e.g., intraperitoneal LD₅₀ = 14 mg/kg in mice) attribute toxicity to disruption of mitochondrial respiration and protein/lipid biosynthesis. Histopathological analysis reveals cellular membrane degradation within 2–5 days post-exposure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the multi-target anticancer activity of norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride)?

  • Experimental Design :

  • In vitro : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with derivatives like 5,6-dimethyl analogs. Use flow cytometry to assess apoptosis and cell cycle arrest.
  • In vivo : Xenograft models to evaluate tumor suppression. Monitor metabolite levels (e.g., LB100M) via LC-MS in plasma/tissue .
    • Key Targets : PP2A inhibition, Wnt/β-catenin pathway modulation, and DNA damage response.

Q. How can contradictions in toxicity data between aquatic and mammalian systems be resolved?

  • Analysis Framework :

Compare metabolic activation pathways: Aquatic plants lack cytochrome P450 enzymes, limiting pro-toxin conversion.

Use isotopic labeling (e.g., ¹⁴C-Endothall) to track metabolite distribution.

Assess species-specific PP2A isoform sensitivity via enzymatic assays .

Q. What experimental evidence supports the selective inhibition of protein phosphatase 2A (PP2A) by Endothall metabolites?

  • Methodology :

  • Biochemical Assays : Measure PP2A activity using phosphorylated substrates (e.g., p-Nitrophenyl phosphate) in the presence of LB100M (Endothall metabolite).
  • Clinical Data : Phase II trials (NCT03027388) correlate LB100M plasma levels with tumor response rates .
    • IC₅₀ Values :
CompoundPP2A IC₅₀ (nM)Selectivity vs. PP1/PP2B
LB100M10–50>100-fold

Q. How do structural modifications (e.g., 5,6-dimethyl substitution) alter the bioactivity of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives?

  • Structure-Activity Relationship (SAR) :

  • Enhanced Lipophilicity : 5,6-dimethyl derivatives show improved membrane permeability (logP = 1.52 vs. 0.89 for parent compound).
  • Activity Shift : Methylation reduces PP2A inhibition but increases anticancer activity via alternative pathways (e.g., ROS generation) .
    • Data Table :
DerivativePP2A IC₅₀ (µM)Anticancer IC₅₀ (µM)
Parent0.0125.3
5,6-Dimethyl1.28.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 2
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

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